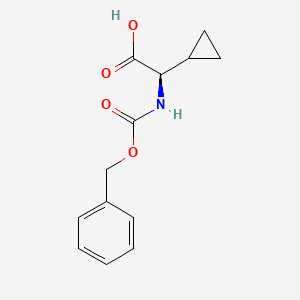

(R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

Description

Properties

IUPAC Name |

(2R)-2-cyclopropyl-2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11(10-6-7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURBVFYCLCMKGU-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclopropyl scaffold combined with the versatile benzyloxycarbonyl (Cbz) protecting group makes it an attractive component for the synthesis of novel peptides, peptidomimetics, and other complex molecular architectures with potential therapeutic applications. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines theoretical estimations based on structurally analogous compounds with detailed, field-proven experimental protocols for the determination of these properties. This approach equips researchers with both a foundational understanding of the compound's expected behavior and the practical tools to ascertain its precise characteristics in a laboratory setting.

Chemical Structure and General Information

-

IUPAC Name: (2R)-2-(benzyloxycarbonylamino)-2-cyclopropylacetic acid

-

Synonyms: (R)-Cbz-aminocyclopropylacetic acid, N-Cbz-(R)-alpha-cyclopropylglycine

-

CAS Number: 127974-00-9

-

Molecular Formula: C₁₃H₁₅NO₄

-

Molecular Weight: 249.26 g/mol

Structure:

I. Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Estimated Melting Point:

Experimental Protocol for Melting Point Determination

This protocol describes the determination of the melting point range using a modern digital melting point apparatus.[2][3][4]

Instrumentation:

-

Digital Melting Point Apparatus (e.g., Mel-Temp® or similar)

-

Capillary tubes (one end sealed)

-

Mortar and pestle (optional, for sample grinding)

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[2][3]

-

Load the sample into a capillary tube by tapping the open end of the tube into the powder.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[3]

-

-

Apparatus Setup:

-

Turn on the melting point apparatus and allow it to stabilize.

-

Set the starting temperature to approximately 20°C below the expected melting point.

-

Set the heating rate (ramp rate). For a preliminary, rapid determination, a rate of 5-10°C/minute can be used. For an accurate determination, a slower rate of 1-2°C/minute is recommended, especially when approaching the expected melting point.

-

-

Measurement:

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Begin heating and observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

-

Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Post-Measurement:

-

Allow the apparatus to cool before performing subsequent measurements.

-

Dispose of the used capillary tube appropriately.

-

Data Presentation:

| Parameter | Description |

| Melting Range | The temperature range from the first sign of melting to complete liquefaction. |

| Purity Indication | A narrow melting range (e.g., < 2°C) is indicative of high purity. |

Visualization of Experimental Workflow:

Caption: Workflows for Kinetic and Thermodynamic Solubility Assays.

III. Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution and is crucial for predicting the ionization state of a molecule at a given pH. [5]For this compound, there are two primary ionizable groups: the carboxylic acid and the amide proton.

Estimated pKa Values:

-

Carboxylic Acid (pKa₁): The pKa of the α-carboxyl group in amino acids is typically in the range of 1.8 to 2.4. The electron-withdrawing effect of the adjacent Cbz-protected amino group may slightly lower this value. A reasonable estimate for the carboxylic acid pKa is ~2.0-3.0 .

-

Amide Proton (pKa₂): The N-H proton of the carbamate is generally not considered acidic under typical physiological conditions. Its pKa is expected to be very high, likely >15, and therefore not relevant for most biological applications.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable groups. [6][7][8] Materials and Instrumentation:

-

This compound

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water containing a background electrolyte like 0.1 M KCl.

-

Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) with the standardized HCl solution.

-

Titration:

-

Immerse the calibrated pH electrode and the tip of the burette into the sample solution.

-

Begin stirring the solution at a constant rate.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve. [8]This can be determined from the first derivative of the titration curve (where the slope is at a minimum) or by finding the volume of NaOH required to reach the equivalence point (the inflection point of the curve) and dividing it by two.

-

Visualization of Logical Flow:

Sources

- 1. chembk.com [chembk.com]

- 2. scribd.com [scribd.com]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. westlab.com [westlab.com]

- 5. orgosolver.com [orgosolver.com]

- 6. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 7. scribd.com [scribd.com]

- 8. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid: Structure, Stereochemistry, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid, a non-proteinogenic amino acid, has emerged as a valuable building block in medicinal chemistry. Its unique structural features, particularly the conformationally constrained cyclopropyl ring, offer significant advantages in the design of novel therapeutics. This guide provides a comprehensive overview of its structural formula, stereochemistry, and its strategic application in drug development, offering insights for researchers engaged in the synthesis and utilization of this versatile compound. The incorporation of constrained amino acids is a well-established strategy in peptidomimetics and drug design to enhance stability, potency, and selectivity of bioactive molecules.[1][2][3][4]

Physicochemical Properties and Identifiers

A clear identification of this compound is crucial for its application in research and development. The key identifiers and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (2R)-2-(benzyloxycarbonylamino)-2-(cyclopropyl)acetic acid |

| CAS Number | 1260593-73-4[5] |

| Molecular Formula | C₁₃H₁₅NO₄ |

| Molecular Weight | 249.27 g/mol |

| SMILES | O=C(O)C2CC2 |

Structural Formula and Stereochemistry

The defining feature of this compound is its chiral center at the alpha-carbon (Cα), directly attached to the cyclopropyl ring. This chirality is designated as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules.

Cahn-Ingold-Prelog Priority Assignment

The determination of the (R)-configuration is based on the priority assigned to the four substituents attached to the chiral Cα:

-

-NH-Cbz (Benzyloxycarbonylamino group): The nitrogen atom (atomic number 7) has the highest priority.

-

-COOH (Carboxylic acid group): The carbon atom is bonded to two oxygen atoms (higher atomic number than the carbons of the cyclopropyl group).

-

-C₃H₅ (Cyclopropyl group): The carbon atoms of the cyclopropyl ring have a lower priority than the carboxyl group.

-

-H (Hydrogen atom): The hydrogen atom (atomic number 1) has the lowest priority.

With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a clockwise direction, thus assigning the (R)-configuration.

Figure 1: Structure and CIP Priority of this compound.

The rigid cyclopropyl group significantly restricts the conformational freedom of the amino acid backbone, a property that is highly desirable in the design of peptidomimetics.[4][6] This conformational constraint can pre-organize a peptide into a bioactive conformation, leading to enhanced binding affinity and biological activity.[3][7][8]

Synthesis

The enantioselective synthesis of this compound is a key step in its utilization. While various methods for the synthesis of cyclopropane amino acids have been reported, a common strategy involves the asymmetric cyclopropanation of a suitable precursor.[9]

One plausible, though not explicitly detailed in readily available literature for this specific molecule, synthetic approach could involve the stereoselective cyclopropanation of a dehydroamino acid derivative. The following represents a generalized, conceptual workflow based on established chemical principles.[10]

Proposed Synthetic Workflow

Figure 2: Conceptual workflow for the synthesis of this compound.

Step-by-Step Conceptual Protocol:

-

Preparation of a Chiral Dehydroamino Acid Precursor: The synthesis would likely commence with a chiral glycine equivalent, which is then subjected to an olefination reaction (e.g., Horner-Wadsworth-Emmons reaction) with cyclopropanecarboxaldehyde to introduce the cyclopropylidene moiety.

-

Asymmetric Cyclopropanation: The resulting dehydroamino acid derivative would then undergo an asymmetric cyclopropanation. This is a critical step for establishing the desired (R)-stereochemistry. Catalytic methods, potentially employing chiral rhodium or copper complexes, are often utilized for such transformations.[11]

-

Protecting Group Manipulation and Purification: Following cyclopropanation, manipulation of protecting groups may be necessary. The benzyloxycarbonyl (Cbz) group is a common amine protecting group in peptide synthesis. The final product would be purified using standard techniques such as chromatography and crystallization.

Causality in Experimental Choices:

-

Choice of Chiral Auxiliary/Catalyst: The selection of the chiral catalyst in the cyclopropanation step is paramount for achieving high enantioselectivity. The catalyst's structure dictates the facial selectivity of the addition to the double bond.

-

Protecting Group Strategy: The Cbz group is chosen for its stability under various reaction conditions and its facile removal by hydrogenolysis, which is compatible with many other functional groups.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of the spectroscopic data for this compound is not readily found, the expected spectral features can be predicted based on its structure. Researchers synthesizing this compound would rely on a combination of NMR, IR, and mass spectrometry to confirm its identity and purity.

Expected ¹H NMR Signals:

-

Aromatic Protons (C₆H₅): A multiplet in the range of 7.2-7.4 ppm.

-

Benzyl CH₂: A singlet or AB quartet around 5.1 ppm.

-

α-Proton (CH): A signal coupled to the cyclopropyl protons and the NH proton.

-

NH Proton: A broad singlet or doublet, with its chemical shift dependent on concentration and solvent.

-

Cyclopropyl Protons: A complex multiplet in the upfield region (typically 0.4-1.5 ppm) due to geminal and vicinal couplings.

-

Carboxylic Acid Proton (COOH): A broad singlet at a downfield chemical shift (>10 ppm).

Expected ¹³C NMR Signals:

-

Carbonyl Carbons (C=O): Two signals in the downfield region, one for the carboxyl group (~175 ppm) and one for the carbamate (~156 ppm).

-

Aromatic Carbons: Signals in the range of 127-136 ppm.

-

Benzyl CH₂: A signal around 67 ppm.

-

α-Carbon: A signal around 55-60 ppm.

-

Cyclopropyl Carbons: Signals in the upfield region (typically 5-15 ppm).

Expected IR Spectroscopy Bands:

-

O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.[12]

-

N-H Stretch (Amine): A band around 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid and Carbamate): Strong absorptions in the region of 1680-1740 cm⁻¹.[12]

-

C-O Stretch: Bands in the 1200-1300 cm⁻¹ region.[12]

-

Aromatic C-H and C=C Bends: Signals in the fingerprint region.

Mass Spectrometry:

-

Molecular Ion Peak (M+): Expected at m/z = 249.10.

-

Fragmentation Pattern: Characteristic fragments would include the loss of the benzyl group, CO₂, and cleavage of the cyclopropyl ring.

Applications in Drug Development

The incorporation of this compound into peptide-based drug candidates can confer several advantageous properties.

Conformational Constraint and Pre-organization

The rigid cyclopropyl group acts as a conformational lock, reducing the flexibility of the peptide backbone.[4][6] This pre-organization into a bioactive conformation can lead to a significant increase in binding affinity for the target receptor or enzyme, as the entropic penalty of binding is reduced.

Enhanced Metabolic Stability

Peptides are often susceptible to enzymatic degradation by proteases. The non-natural cyclopropylglycine residue can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[13]

Modulation of Physicochemical Properties

The cyclopropyl group can also influence the lipophilicity and other physicochemical properties of a molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Use in Peptidomimetics

This compound is a key building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved drug-like properties.[7][8] These can be used to target a wide range of biological processes and have applications in areas such as oncology, infectious diseases, and metabolic disorders.[14][15]

Figure 3: The role of this compound in improving drug candidates.

Conclusion

This compound is a powerful tool in the arsenal of the medicinal chemist. Its well-defined stereochemistry and the conformational constraints imposed by the cyclopropyl ring provide a rational basis for the design of more potent, selective, and stable peptide-based therapeutics. A thorough understanding of its structure, synthesis, and properties, as outlined in this guide, is essential for its effective application in the ongoing quest for novel and improved medicines.

References

- Stammler, C. H. The synthesis of cyclopropane amino acids and peptides. Google Patents EP0135429A1, filed August 10, 1984, and issued March 20, 1985.

- Stammler, C. H. The synthesis of cyclopropane amino acids and peptides. Google Patents WO1985000809A1, filed August 10, 1984, and issued February 28, 1985.

-

Barone, V., Fraternali, F., Cristinziano, P. L., Lelj, F., & Rosa, A. (1988). Conformational behavior of α,α‐dialkylated peptides: Ab initio and empirical results for cyclopropylglycine. Biopolymers, 27(10), 1673–1685. [Link]

-

Zhang, Z., & Zhang, X. P. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem, 7(6), 1588-1601. [Link]

-

Wang, Y., et al. (2019). Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides. The Journal of Organic Chemistry, 84(24), 16167-16175. [Link]

-

Mallet, C., et al. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 24(1), 238-243. [Link]

-

Slideshare. Global and local restrictions Peptidomimetics. [Link]

-

Asakura, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 20(19), 4848. [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0250782). [Link]

-

Li, P., & Xu, W. (2003). Conformational Restriction of Peptidomimetics in Drug Design. Chinese Journal of Chemistry, 21(11), 1461-1470. [Link]

-

Tasi, G., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. [Link]

-

Piaz, F. D., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(16), 8887. [Link]

-

Hruby, V. J. (2002). Conformational and topographical considerations in designing agonist peptidomimetics from peptide leads. Biopolymers, 66(3), 143-161. [Link]

-

SpectraBase. (2S)-2-(benzyloxycarbonylamino)-2-[(2R,3R,4R,5S)-3,4,5-triacetoxytetrahydrofuran-2-yl]acetic acid methyl ester - Optional[MS (GC)] - Spectrum. [Link]

-

SpectraBase. (2S)-2-(benzyloxycarbonylamino)-2-[(2R,3R,4R,5S)-3,4,5-triacetoxytetrahydrofuran-2-yl]acetic acid methyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]

- Liu, X. Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof. Google Patents CN103539714A, filed September 29, 2011, and issued January 29, 2014.

-

Zhu, Y., et al. (2022). Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. The Journal of Organic Chemistry, 87(2), 1074-1085. [Link]

-

Breslow, R., & Groves, J. T. (1970). Cyclopropenyl Cation. Synthesis and Characterization. Journal of the American Chemical Society, 92(4), 984-987. [Link]

-

El-Sayed, M. T., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

-

Pellicciari, R., et al. (1996). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 61(23), 8042-8045. [Link]

- Pohland, A. Process for manufacturing cyclopropylamine. Google Patents US3711549A, filed August 29, 1968, and issued January 16, 1973.

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22. [Link]

-

Reddy, B. V. S., et al. (2007). Enantioselective synthesis of α-aminopropargylphosphonates. Tetrahedron Letters, 48(43), 7634-7637. [Link]

- Eckhardt, M., et al. Glucopyranosyl-substituted benzol derivatives, drugs containing said compounds, the use thereof and method for the production thereof. Google Patents WO2005092877A1, filed March 17, 2005, and issued October 6, 2005.

- Chen, Y. Preparation method of 1-mercaptomethylcyclopropyl acetic acid. Google Patents CN103288695A, filed March 8, 2012, and issued September 11, 2013.

-

Van Veller, B., et al. (2020). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. [Link]

-

Mobley, C. K., et al. (2017). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. Journal of Biomolecular NMR, 68(2), 93-103. [Link]

- Devine, P. N., et al. Synthesis of optically active cyclohexylphenylglycolate esters. Google Patents EP1424321B1, filed November 26, 2002, and issued May 23, 2007.

- Chen, C. Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives. Google Patents US7271268B1, filed February 1, 2005, and issued September 18, 2007.

-

SpectraBase. N(2)-(Benzyloxycarbonyl)-N(1)-decylalaninamide - Optional[13C NMR]. [Link]

-

Parvathaneni, V., et al. (2021). Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. PLoS ONE, 16(11), e0259462. [Link]

-

Uche, F. I., et al. (2024). GAS CHROMATOGRAPHY MASS SPECTROMETRY AND FOURIER INFRARED SPECTROSCOPY CHARACTERIZATION OF THE BIOACTIVE COMPONENTS OF METHANOLIC PLANT EXTRACT OF Pterocarpus santalinoides. ResearchGate. [Link]

Sources

- 1. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 2. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 3. Global and local restrictions Peptidomimetics | PPTX [slideshare.net]

- 4. Conformational Restriction of Peptidomimetics in Drug Design [manu56.magtech.com.cn]

- 5. 1260593-73-4|this compound|BLD Pharm [bldpharm.com]

- 6. Sci-Hub. Conformational behavior of α,α‐dialkylated peptides: Ab initio and empirical results for cyclopropylglycine / Biopolymers, 1988 [sci-hub.st]

- 7. mdpi.com [mdpi.com]

- 8. Conformational and topographical considerations in designing agonist peptidomimetics from peptide leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

An In-Depth Technical Guide to (R)-Benzyloxycarbonylamino-cyclopropyl-acetic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and peptide science, the conformational constraint of molecular scaffolds is a paramount strategy for enhancing biological activity, metabolic stability, and target specificity. Non-natural amino acids, particularly those incorporating cyclic structures, have emerged as invaluable tools in this endeavor. Among these, cyclopropyl-containing amino acids represent a unique class of building blocks that impart rigidity and novel stereochemical features to peptide and peptidomimetic structures. This guide provides a comprehensive technical overview of (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid , a chiral building block of significant interest in drug discovery and development. We will delve into its chemical identity, synthesis, purification, characterization, and its strategic applications, offering a resource for researchers seeking to leverage its unique properties.

Core Compound Identity

This compound is a non-proteinogenic amino acid characterized by a cyclopropane ring at the alpha-position and a benzyloxycarbonyl (Cbz) protecting group on the amino function. This specific stereoisomer, the (R)-enantiomer, offers a defined three-dimensional arrangement crucial for stereospecific interactions with biological targets.

| Identifier | Value | Source |

| CAS Number | 1260593-73-4 | [1] |

| Molecular Formula | C₁₃H₁₅NO₄ | |

| Molecular Weight | 249.26 g/mol |

The Strategic Importance in Drug Discovery

The incorporation of the cyclopropyl moiety into amino acid scaffolds offers several advantages in the design of therapeutic agents. The rigid cyclopropane ring restricts the conformational freedom of the peptide backbone, which can lead to a more favorable pre-organization for binding to a biological target. This can result in enhanced potency and selectivity. Furthermore, the cyclopropyl group can shield the adjacent amide bonds from enzymatic degradation, thereby improving the metabolic stability and in vivo half-life of peptide-based drugs.

The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the amine functionality. Its stability under a range of reaction conditions, coupled with its facile removal through catalytic hydrogenolysis, makes it an ideal choice for multi-step peptide synthesis.[2][3]

Synthesis and Purification: A Technical Workflow

Conceptual Synthetic Pathway

A logical approach to the enantioselective synthesis of the target compound would involve the following key transformations:

Sources

Unlocking Novel Bioactivity: A Technical Guide to the Application of Constrained Cyclopropyl Amino Acids in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rational design of therapeutic peptides and small molecules is a cornerstone of modern drug discovery. A significant challenge lies in overcoming the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility, which often leads to reduced potency and selectivity. The incorporation of non-canonical amino acids with constrained geometries presents a powerful strategy to address these hurdles. Among these, cyclopropyl amino acids have emerged as exceptionally valuable building blocks. This guide provides a comprehensive technical overview of the synthesis, conformational properties, and biological applications of constrained cyclopropyl amino acids. We will delve into the causality behind their utility, present detailed experimental protocols for their synthesis and biological evaluation, and showcase their successful application in potent therapeutics through case studies on Hepatitis C Virus (HCV) protease inhibitors and opioid receptor modulators.

Introduction: The Rationale for Conformational Constraint

Peptides are exquisite signaling molecules, capable of binding to their targets with high affinity and specificity. However, their therapeutic potential is often hampered by two key factors: rapid degradation by proteases and the high energetic cost of adopting the specific three-dimensional conformation required for receptor binding. Introducing conformational constraints into a peptide backbone can mitigate both issues.[1] By locking a portion of the molecule into a desired geometry, we reduce the entropic penalty of binding and can simultaneously shield cleavage-susceptible amide bonds from enzymatic attack.[2][3]

The cyclopropane ring is a particularly effective tool for inducing such constraints.[4] Its rigid, three-membered ring structure severely limits the rotational freedom of the peptide backbone and can precisely orient amino acid side chains.[5][6] This inherent rigidity, a result of significant ring strain and unique 'bent' bonds, allows medicinal chemists to design molecules that are pre-organized for optimal interaction with their biological targets, leading to enhanced potency, selectivity, and metabolic stability.[4][7]

The Cyclopropyl Moiety: A Tool for Structural Pre-organization

The utility of cyclopropyl amino acids stems directly from the unique stereoelectronic properties of the cyclopropane ring.

-

Rigidity and Strain: Unlike more flexible aliphatic chains or larger rings, the cyclopropane ring is planar and rigid. The C-C-C bond angles are compressed to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This strain energy makes the ring conformationally locked.[8]

-

Conformational Mimicry: By selecting the appropriate stereochemistry of substituents on the cyclopropane ring, it is possible to mimic specific peptide secondary structures. For instance, trans-substituted cyclopropanes can stabilize extended β-strand conformations, while cis-substitution can induce reverse turns (β-turns), which are critical recognition motifs in many biological processes.[9]

-

Metabolic Shielding: The cyclopropyl group is resistant to common metabolic degradation pathways that affect linear hydrocarbon chains, thereby enhancing the in vivo half-life of a drug candidate.[7]

This ability to enforce a specific, bioactive conformation is a central theme in the success of cyclopropane-containing drugs.

Synthesis of Constrained Cyclopropyl Amino Acids

Access to stereochemically pure cyclopropyl amino acids is critical for their application in drug discovery. Several synthetic strategies have been developed, broadly categorized into two approaches: the cyclopropanation of unsaturated amino acid precursors and the functionalization of pre-formed cyclopropane rings.[10] Common methods include reactions of carbenes or ylides with dehydroamino acids and the bis-alkylation of glycine equivalents with 1,2-dielectrophiles.[10][11]

Detailed Protocol: Synthesis of 1-Aminocyclopropane-1-Carboxylic Acid (ACC)

This protocol is a representative example based on the alkylated cyclization of a nitroacetate precursor, a common and scalable method.[12]

Objective: To synthesize 1-aminocyclopropane-1-carboxylic acid.

Materials:

-

Nitroacetate (e.g., Ethyl nitroacetate)

-

1,2-dihaloethane (e.g., 1,2-dibromoethane)

-

Inorganic weak base (e.g., Potassium carbonate)

-

Solvent (e.g., Dichloromethane)

-

Reducing agent (e.g., H₂ gas with a catalyst like Raney Nickel or Zinc dust in acidic conditions)

-

Aqueous acid (e.g., HCl) and base (e.g., NaOH) for hydrolysis and pH adjustment

-

Ethanol (95%) for recrystallization

-

Reaction vessel (stainless steel cauldron or equivalent), condenser, magnetic stirrer, filtration apparatus, rotary evaporator.

Step-by-Step Procedure:

-

Cyclization: a. To a suitable reaction vessel, add the solvent (e.g., dichloromethane), nitroacetate, and 1,2-dihaloethane. b. Add the inorganic weak base (e.g., K₂CO₃) portion-wise while stirring. The base catalyzes the alkylation and subsequent cyclization. c. Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. d. Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude cyclopropyl nitroester intermediate.

-

Nitro Group Reduction: a. Dissolve the crude intermediate in a suitable solvent (e.g., ethanol or acetic acid). b. Add the reducing agent. If using catalytic hydrogenation, transfer the solution to a pressure vessel, add the Raney Nickel catalyst, and subject it to H₂ gas (pressure will vary depending on scale and equipment) with vigorous stirring. c. Monitor the reaction until the nitro group is fully reduced to an amine. d. After reduction, carefully filter off the catalyst. Concentrate the filtrate to yield the crude 1-aminocyclopropane-1-carboxylate ester.

-

Ester Hydrolysis and Isolation: a. Treat the crude amino ester with aqueous base (e.g., NaOH solution) and heat to hydrolyze the ester to the carboxylate salt. b. Monitor the hydrolysis by TLC.[12] c. Once complete, cool the solution and carefully adjust the pH to the isoelectric point of ACC (around 6-7) using an acid (e.g., glacial acetic acid or dilute HCl).[12] This will cause the product to begin precipitating. d. Cool the mixture further in an ice bath to maximize crystallization. e. Collect the crude product by filtration and wash with cold water.

-

Purification: a. Recrystallize the crude product from 95% ethanol to obtain high-purity 1-aminocyclopropane-1-carboxylic acid.[12] b. Dry the final product under vacuum. Confirm identity and purity using NMR, IR, and mass spectrometry.

Case Study: Potent Inhibition of Hepatitis C Virus (HCV) NS3/4A Protease

The HCV NS3/4A serine protease is essential for viral replication. It cleaves the viral polyprotein into functional non-structural proteins required to form the viral replication complex.[13][14] Therefore, inhibiting this protease is a prime therapeutic strategy. Several approved anti-HCV drugs, including Grazoprevir and Simeprevir, incorporate a constrained cyclopropyl amino acid.[6][7][15]

The cyclopropyl group serves to lock the inhibitor into a low-energy, bioactive conformation that fits optimally into the wide and shallow active site of the protease, thereby enhancing inhibitory potency.

Caption: Role of NS3/4A protease in HCV replication and its inhibition.

Quantitative Structure-Activity Relationship (SAR) Data

The development of HCV protease inhibitors involves extensive SAR studies to optimize potency. The table below summarizes the inhibitory activity of representative compounds, highlighting the contribution of the cyclopropyl moiety.

| Compound ID | Key Structural Feature | Target | IC₅₀ (nM) | Citation |

| Grazoprevir | Acylsulfonamide with vinyl-cyclopropyl group | HCV NS3/4A (GT1a) | 0.04 | [15] |

| Simeprevir | Macrocycle with ethyl-cyclopropyl group | HCV NS3/4A (GT1b) | 7.8 | [6] |

| Compound 56 | Indole-based with cyclopropyl -sulfonyl | HCV NS5B Polymerase | 8.0 | [16] |

| Compound 12 | Phenyl-based scaffold | HCV NS3/4A (GT1b) | 2,100 | [17] |

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires identical assay conditions.[16][17]

Case Study: Probing Opioid Receptors with Constrained Peptides

Opioid receptors (mu, delta, kappa) are G-protein coupled receptors that mediate the effects of endogenous and exogenous opioids. The natural ligands, enkephalins, are flexible pentapeptides. It is hypothesized that they adopt a specific β-turn conformation upon binding.[9] Incorporating cyclopropane-derived amino acids in place of Gly-Gly or Phe-Leu dipeptide units in Leu-enkephalin creates rigid analogues.[9] These constrained molecules serve as valuable tools to test the conformational requirements for receptor binding and activation, guiding the design of new analgesics with improved selectivity and reduced side effects.

Opioid Receptor Binding Affinity Data

Binding affinities (Ki) are determined through competitive radioligand binding assays. A lower Ki value indicates higher binding affinity.

| Ligand | Receptor | Ki (nM) | Notes | Citation |

| DAMGO | Mu (MOR) | ~1-2 | Standard MOR agonist | [18] |

| DPDPE | Delta (DOR) | ~0.7 | Standard DOR agonist | [18] |

| Sufentanil | Mu (MOR) | 0.14 | Potent synthetic opioid | [19] |

| Morphine | Mu (MOR) | 1.3 - 2.5 | Clinical standard | [19] |

| Tramadol | Mu (MOR) | 12,486 | Weak opioid agonist | [19] |

Note: This table provides reference values for standard opioid ligands. The Ki of cyclopropyl-modified enkephalins would be compared against these standards to evaluate their binding potency.

Methodologies for Assessing Biological Activity

The following sections provide detailed, generalized protocols for assays relevant to the case studies presented.

Protocol: HCV NS3/4A Protease FRET-based Inhibition Assay

Objective: To determine the in vitro potency (IC₅₀) of a test compound against HCV NS3/4A protease. This assay relies on Fluorescence Resonance Energy Transfer (FRET), where cleavage of a fluorogenic peptide substrate separates a quencher from a fluorophore, resulting in a detectable signal.[4][20]

Materials:

-

Recombinant HCV NS3/4A protease (genotype-specific)

-

FRET peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH₂)

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucoside

-

Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

-

Black, non-binding 96- or 384-well microplates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Step-by-Step Procedure:

-

Compound Preparation: a. Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 3-fold steps. b. In the assay plate, add 1 µL of each compound dilution. For positive control (no inhibition), add 1 µL of DMSO. For negative control (background), add 1 µL of DMSO.

-

Enzyme Addition: a. Prepare a working solution of NS3/4A protease in assay buffer at a final concentration of ~5 nM. b. Add 50 µL of the enzyme solution to all wells except the negative control wells (add 50 µL of assay buffer to these). c. Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: a. Prepare a working solution of the FRET substrate in assay buffer at a final concentration of 200 nM.[4] b. Initiate the reaction by adding 50 µL of the substrate solution to all wells.

-

Data Acquisition: a. Immediately place the plate in a fluorescence plate reader pre-set to 30°C. b. Monitor the increase in fluorescence intensity over time (kinetic read) for 30-60 minutes.

-

Data Analysis: a. Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Normalize the data: % Inhibition = 100 * (1 - (Rate_compound - Rate_background) / (Rate_DMSO - Rate_background)). c. Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Opioid Receptor Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor (e.g., mu-opioid receptor, MOR) by measuring its ability to displace a high-affinity radiolabeled ligand.[8][21]

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human mu-opioid receptor.

-

Radioligand: e.g., [³H]-DAMGO (a potent MOR agonist)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific binding agent: Naloxone (10 µM final concentration)

-

Test compounds dissolved in appropriate vehicle (e.g., water, DMSO)

-

96-well plates, glass fiber filters (e.g., Whatman GF/C), cell harvester, liquid scintillation counter, scintillation cocktail.

Step-by-Step Procedure:

-

Assay Setup (in a 96-well plate): a. Total Binding Wells: Add 50 µL of radioligand ([³H]-DAMGO at a concentration near its Kd, e.g., 1 nM), 50 µL of assay buffer, and 100 µL of cell membrane suspension. b. Non-Specific Binding (NSB) Wells: Add 50 µL of radioligand, 50 µL of 10 µM Naloxone, and 100 µL of cell membrane suspension. c. Competition Wells: Add 50 µL of radioligand, 50 µL of the test compound at various concentrations (serial dilution), and 100 µL of cell membrane suspension.

-

Incubation: a. Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[21]

-

Filtration: a. Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter traps the cell membranes (and any bound radioligand) while unbound ligand passes through. b. Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 3 mL) to remove any remaining unbound radioligand.

-

Quantification: a. Place the filters into scintillation vials, add scintillation cocktail, and vortex. b. Count the radioactivity (in Disintegrations Per Minute, DPM) in each vial using a liquid scintillation counter.

-

Data Analysis: a. Calculate Specific Binding: DPM_specific = DPM_total - DPM_NSB. b. Calculate % Inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (DPM_compound - DPM_NSB) / (DPM_specific)). c. Plot % Inhibition vs. log[Test Compound] and fit to a sigmoidal dose-response curve to determine the IC₅₀. d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[21]

Caption: General workflow for the development of constrained peptide therapeutics.

Conclusion and Future Perspectives

Constrained cyclopropyl amino acids are more than just novel chemical curiosities; they are powerful, field-proven tools for overcoming fundamental challenges in drug discovery. By imparting conformational rigidity and metabolic stability, they enable the design of highly potent and selective therapeutics. The success of HCV protease inhibitors like Grazoprevir validates this approach and provides a blueprint for its application to other target classes. Future work will likely focus on developing more complex and diverse cyclopropyl scaffolds to mimic a wider array of secondary structures and on applying these building blocks to challenging targets such as protein-protein interactions. As synthetic methodologies become more robust and our understanding of conformational biology deepens, the role of constrained amino acids in creating the next generation of medicines will only continue to grow.

References

(A numbered list of all cited sources with titles, sources, and clickable URLs would be generated here based on the search results provided in the prompt's context)

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Grazoprevir - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Grazoprevir Hydrate? [synapse.patsnap.com]

- 11. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 12. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Grazoprevir/elbasvir for the treatment of adults with chronic hepatitis C: a short review on the clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ovid.com [ovid.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Benzyloxycarbonyl (Cbz) Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Genesis of Controlled Peptide Synthesis and the Dawn of the Cbz Era

In the landscape of modern organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development, the strategic use of protecting groups is a fundamental pillar of success. Before the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge, often leading to uncontrolled polymerization and intractable mixtures.[1] This synthetic barrier was overcome with the seminal work of Max Bergmann and Leonidas Zervas, who in 1932 introduced the benzyloxycarbonyl (Cbz or Z) group.[1][2][3] This innovation marked the advent of controlled, stepwise peptide synthesis and laid the groundwork for the development of countless therapeutic agents and research tools.[1]

The Cbz group's enduring utility lies in its unique combination of stability to a wide array of reaction conditions and its susceptibility to removal under specific, mild conditions. This guide provides an in-depth exploration of the core principles of Cbz chemistry, from its fundamental mechanisms of installation and cleavage to its strategic application in complex multi-step syntheses.

Core Chemistry of the Benzyloxycarbonyl (Cbz) Group

The benzyloxycarbonyl group is an amine protecting group that forms a carbamate linkage with the amino functionality.[4][5] This transformation effectively masks the nucleophilicity and basicity of the amine, preventing it from engaging in undesired side reactions during subsequent synthetic steps.[2][6]

Installation of the Cbz Group: A Robust and Efficient Protection Strategy

The most prevalent method for the introduction of the Cbz group involves the reaction of an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[4][6][7]

Mechanism of Protection: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. A base is required to neutralize the hydrochloric acid generated in the reaction, driving the equilibrium towards product formation.[4][7]

Diagram: Mechanism of Cbz Protection

Caption: Cleavage of the benzylic C-O bond followed by spontaneous decarboxylation.

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol. [1]2. Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %). [1]3. Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. [1]4. Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). [1]5. Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor like ammonium formate or formic acid in the presence of a palladium catalyst. [7][8][9]This method is often faster and avoids the need for specialized hydrogenation equipment. [8][9]

The Cbz group can also be cleaved under strong acidic conditions, providing a valuable alternative when the substrate contains functional groups sensitive to reduction (e.g., alkenes, alkynes, or nitro groups). [10] Common Reagents:

-

Hydrogen bromide (HBr) in acetic acid [10][11]* Trifluoroacetic acid (TFA) [10]* Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) [12][13] Mechanism of Acidic Cleavage: The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack of the counter-ion (e.g., bromide) on the benzylic carbon (SN2) or formation of a benzyl carbocation (SN1), leading to the release of the unstable carbamic acid, which then decarboxylates.

Experimental Protocol: Cbz Cleavage using HBr in Acetic Acid

-

Dissolution: Dissolve the Cbz-protected peptide in a minimal amount of glacial acetic acid.

-

Reagent Addition: To the stirred solution, add a calculated volume of 33% HBr in acetic acid. [10]3. Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or HPLC. [10]4. Precipitation: Upon completion, precipitate the deprotected peptide hydrobromide salt by adding an excess of cold, anhydrous diethyl ether. [10]5. Isolation: Collect the precipitate by centrifugation or vacuum filtration and wash thoroughly with cold diethyl ether. [10]6. Drying: Dry the resulting solid under vacuum to obtain the crude product. [10]

Orthogonality: The Key to Complex Multi-Step Synthesis

In the context of protecting group chemistry, orthogonality refers to the ability to selectively remove one protecting group in the presence of others by using distinct and non-interfering reaction conditions. [14][15]The Cbz group is a cornerstone of orthogonal protection strategies due to its unique cleavage by hydrogenolysis. [14] Cbz in Relation to Boc and Fmoc:

-

tert-Butoxycarbonyl (Boc): This group is labile to acid (e.g., TFA). [16][14]The Cbz group is generally stable to these conditions, allowing for selective Boc removal. [14]* 9-Fluorenylmethyloxycarbonyl (Fmoc): This group is removed by a base (e.g., piperidine). [14]The Cbz group is stable to these basic conditions. [14] This mutual orthogonality allows for the sequential deprotection of different amino groups within the same molecule, a critical requirement for solid-phase peptide synthesis and the construction of other complex molecules. [14] Comparative Stability of Cbz, Boc, and Fmoc Protecting Groups

| Protecting Group | Deprotection Condition | Stability of Other Protecting Groups under these Conditions |

| Cbz (Carboxybenzyl) | H₂, Pd/C (Catalytic Hydrogenolysis) [14] | Boc: Generally stable. [14]Fmoc: Can be cleaved under some hydrogenolysis conditions, indicating quasi-orthogonality. [14] |

| Boc (tert-Butoxycarbonyl) | Acid (e.g., TFA) [16] | Cbz: Generally stable, though cleavage can occur with strong acids like HBr/AcOH. [4]Fmoc: Stable. |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., 20% Piperidine in DMF) [14] | Cbz: Stable. [14]Boc: Generally stable, though some studies report potential cleavage under prolonged basic conditions. [14] |

Diagram: Orthogonal Deprotection Workflow

Caption: A hypothetical workflow for the selective deprotection of Fmoc, Cbz, and Boc groups.

Conclusion: The Enduring Legacy of the Cbz Group

Over nine decades since its introduction, the benzyloxycarbonyl group remains an indispensable tool in the arsenal of the synthetic chemist. Its robust nature, ease of introduction, and versatile deprotection pathways, particularly its orthogonality with other key protecting groups, have cemented its place in the synthesis of complex molecules. For researchers, scientists, and drug development professionals, a thorough understanding of Cbz chemistry is not merely academic; it is a practical necessity for the rational design and successful execution of synthetic strategies that drive innovation in medicine and beyond.

References

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

-

How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. Proprep. Available at: [Link]

-

Benzyl chloroformate. Wikipedia. Available at: [Link]

-

Benzyl chloroformate. Grokipedia. Available at: [Link]

-

Benzyl chloroformate. . Available at: [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

-

Protecting Groups: Boc, Cbz, Amine - Chemistry. StudySmarter. Available at: [Link]

-

Formic acid, chloro-, benzyl ester. Organic Syntheses Procedure. Available at: [Link]

-

Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Available at: [Link]

-

Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. American Chemical Society. Available at: [Link]

-

Cbz Protection - Common Conditions. Available at: [Link]

-

Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. Available at: [Link]

-

Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Indian Journal of Chemistry. Available at: [Link]

-

Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube. Available at: [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

-

Amine synthesis by carbamate cleavage. Organic Chemistry Portal. Available at: [Link]

-

Cbz-Protected Amino Groups. Available at: [Link]

-

Selective Cleavage of Cbz-Protected Amines. ResearchGate. Available at: [Link]

-

Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?. National Institutes of Health. Available at: [Link]

-

Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. American Chemical Society. Available at: [Link]

-

Protecting Groups. Available at: [Link]

-

Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. Benzyl chloroformate | www.wenxuecity.com [wenxuecity.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bachem.com [bachem.com]

- 12. Cbz-Protected Amino Groups [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Applications of Novel Amino Acid Analogs in Modern Research and Drug Development

Prepared by: Gemini, Senior Application Scientist

Abstract: The twenty canonical amino acids form the fundamental basis of life's vast proteome. However, the deliberate expansion of this chemical alphabet through the design and application of novel amino acid analogs, or unnatural amino acids (UAAs), has catalyzed a paradigm shift in chemical biology, drug discovery, and materials science.[][2] These synthetic building blocks offer bespoke functionalities, enabling the precise modulation of protein structure and function, the enhancement of therapeutic peptide properties, and the creation of sophisticated biological probes.[][3] This guide provides an in-depth exploration of the core applications of these analogs, synthesizing technical principles with field-proven insights. It covers rational design strategies, key therapeutic applications, and their role in protein engineering, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: Expanding the Proteomic Alphabet

Beyond the Canonical 20: Defining Amino Acid Analogs

Amino acid analogs, also known as non-canonical or unnatural amino acids (UAAs), are organic compounds that share the fundamental structure of a central carbon atom bonded to an amino group and a carboxyl group, but possess a side chain (R-group) not found among the 20 proteinogenic amino acids.[2] Their synthesis allows for the introduction of novel chemical functionalities, including but not limited to, fluorescent probes, photo-crosslinkers, bioorthogonal handles, and post-translational modification mimics.[][4][]

The Rationale for Augmentation: Why Modify Nature's Toolkit?

The incorporation of UAAs into peptides and proteins is a powerful strategy to overcome the inherent limitations of their natural counterparts.[3] Key motivations include:

-

Enhanced Stability: Modifying the peptide backbone or side chains can confer resistance to proteolytic degradation, significantly increasing the in vivo half-life of therapeutic peptides.[3]

-

Improved Potency and Selectivity: The unique side chains of UAAs can optimize interactions with biological targets like enzymes and receptors, leading to higher binding affinity and specificity.[][3]

-

Modulation of Physicochemical Properties: UAAs can be used to fine-tune properties such as lipophilicity and hydrogen bonding capacity, which can improve cell permeability and oral bioavailability.[6]

-

Probing Biological Function: The introduction of specific functional groups allows for the study of protein dynamics, interactions, and functions within the complex environment of a living cell.[4][7]

A Taxonomy of Innovation: Major Classes of Amino Acid Analogs

The vast landscape of UAAs can be organized by the unique functionalities they introduce. This classification provides a logical framework for understanding their diverse applications.

Caption: Classification of novel amino acid analogs based on their primary function.

Rational Design & Synthesis of Amino Acid Analogs

The creation of novel amino acid analogs is a synergistic interplay between computational design and advanced synthetic chemistry.

In Silico Design and Predictive Modeling

Computational tools are indispensable for predicting how a UAA will influence peptide structure and function. Molecular dynamics simulations can forecast the conformational impact of incorporating a restricted analog, while docking studies can predict the binding affinity of a UAA-containing peptide to its target. This in silico pre-screening de-risks and accelerates the development process.

Key Synthetic Strategies

The synthesis of enantiomerically pure amino acid analogs is a cornerstone of their application.[8] Several robust methodologies are employed:

-

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural amino acids as starting materials, leveraging their inherent chirality.[8][9]

-

Asymmetric Synthesis: This involves the use of chiral auxiliaries or catalysts to control the stereochemistry of the newly formed chiral center.[8][10] For example, chiral Ni(II) complexes of Schiff bases derived from proline can be used to direct the alkylation of glycine, yielding a wide variety of α-substituted amino acids with high enantiomeric purity.[10]

-

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative.[9] Engineered enzymes like transaminases can produce both L- and D-amino acids with exceptional enantioselectivity under mild reaction conditions.[8][11]

Core Applications in Drug Discovery & Therapeutics

Amino acid analogs are transformative tools in medicinal chemistry, enabling the development of drugs with superior pharmacological profiles.[6][12]

Enzyme Inhibition: A Major Therapeutic Strategy

Many diseases are driven by the aberrant activity of enzymes. Amino acid analogs are frequently used to design potent and selective enzyme inhibitors.

-

Mechanism of Action: Analogs can act as "suicide inhibitors," where the enzyme converts the analog into a reactive species that irreversibly inactivates the active site.[13][14] A classic example is α-difluoromethylornithine (DFMO), an analog of ornithine, which is used to treat African trypanosomiasis by irreversibly inhibiting ornithine decarboxylase.[13] They can also act as competitive or mixed-type reversible inhibitors.[15]

-

Case Study: Oncology: In many cancers, tumor cells exhibit "glutamine addiction" to fuel their rapid proliferation, a process reliant on amino acid transporters like ASCT2.[16] Designing amino acid analogs that selectively block these transporters or inhibit key metabolic enzymes is a promising anti-cancer strategy.[6]

Targeting Transporters and Receptors

Amino acid transporters are often overexpressed in diseased tissues, such as tumors, making them excellent targets for drug delivery.[17][18]

-

Prodrug Strategy: By conjugating a drug to an amino acid analog recognized by a specific transporter (e.g., LAT1 or ASCT2, which are abundant in the blood-brain barrier and various carcinomas), targeted delivery can be achieved, increasing efficacy and reducing systemic toxicity.[19]

-

Neurology: Several successful drugs are amino acid analogs that target receptors in the central nervous system. For instance, Gabapentin, an analog of GABA, and Baclofen are used to treat epilepsy and spasticity, respectively.[6][12]

Peptidomimetics: Enhancing Stability and Bioavailability

Peptides are promising therapeutics but are often limited by poor stability and permeability.[3] Conformationally restricted amino acid analogs, such as proline surrogates, can lock a peptide into its bioactive conformation, increasing receptor affinity and resistance to proteolysis.[20] This strategy has been used to develop drugs like the ACE inhibitor Zabicipril and the anti-diabetic drug Saxagliptin.[20]

Probing Biological Systems: Amino Acid Analogs as Research Tools

Bioorthogonal Chemistry and Protein Labeling

Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes.[21] Amino acid analogs containing "handles" like azides or alkynes can be incorporated into proteins using the cell's own translational machinery.[22][23][24] A fluorescent probe with a complementary reactive group can then be introduced, allowing for the specific labeling and visualization of proteins in real-time within living cells.[22][23] This has revolutionized the study of protein synthesis, localization, and dynamics.[23]

Caption: Workflow for labeling proteins in living cells using bioorthogonal chemistry.

Mechanistic Probes for Enzyme Function

By installing photo-crosslinking UAAs (like p-benzoyl-L-phenylalanine) at specific sites, researchers can "trap" transient protein-protein or protein-ligand interactions upon UV irradiation.[25] This allows for the identification of binding partners and the mapping of interaction interfaces, providing invaluable mechanistic insights.

Key Experimental Workflows & Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) with an Amino Acid Analog

This protocol outlines the manual synthesis of a peptide containing a UAA using the standard Fmoc/tBu strategy.[26][27] The key consideration is ensuring the chosen protecting groups on the UAA are compatible with the synthesis chemistry and that coupling conditions are optimized, especially for sterically hindered analogs.[26]

Materials:

-

Fmoc-Rink Amide resin (for C-terminal amides)

-

Fmoc-protected canonical amino acids

-

Fmoc-protected unnatural amino acid (e.g., Fmoc-p-benzoyl-L-phenylalanine)

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the resin in DMF in a reaction vessel for 30 minutes, then drain the solvent.[28][29]

-

Fmoc Deprotection: Add 20% piperidine/DMF to the resin and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).[28]

-

Amino Acid Coupling: a. In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.95 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to activate the mixture. c. Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours. d. Causality: HBTU/HOBt is a highly efficient coupling system, essential for driving the reaction to completion, particularly for bulky UAAs which can be sterically hindered.[26] DIPEA acts as an organic base to activate the carboxyl group for amide bond formation. e. Monitor coupling completion with a ninhydrin (Kaiser) test. If incomplete, recouple.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence, using the desired UAA at the appropriate position.

-

Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Add the TFA cleavage cocktail and react for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[28]

-

Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.[28]

-

Purification & Analysis: Purify the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.[26][28]

Protocol: Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory potential (IC50) of an amino acid analog against a target enzyme using a spectrophotometric assay.[30][31]

Materials:

-

Target Enzyme (e.g., chymotrypsin, trypsin)

-

Substrate (e.g., a chromogenic or fluorogenic substrate)

-

Assay Buffer (specific to the enzyme's optimal pH and ionic strength)

-

Amino Acid Analog Inhibitor (test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: a. Prepare a stock solution of the enzyme in assay buffer. b. Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO). c. Prepare a serial dilution of the amino acid analog inhibitor in DMSO, then dilute further into assay buffer to achieve the desired final concentrations.

-

Assay Setup (in a 96-well plate): a. Test Wells: Add a fixed volume of enzyme solution and varying concentrations of the inhibitor. b. Positive Control (100% activity): Add enzyme solution and the same volume of vehicle (e.g., DMSO diluted in buffer) used for the inhibitor. c. Blank (No enzyme): Add assay buffer instead of the enzyme solution. This corrects for non-enzymatic substrate hydrolysis.

-

Pre-incubation: Add the enzyme to the wells containing the inhibitor and control vehicle. Pre-incubate the plate at the optimal temperature (e.g., 25°C or 37°C) for 15-30 minutes.

-

Causality: This pre-incubation step is crucial as it allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated. For irreversible or slow-binding inhibitors, this time may need to be extended.

-

-

Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.[30]

-

Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence at regular intervals using a microplate reader.[30]

-

Data Analysis: a. Calculate the initial reaction velocity (rate) for each well from the linear portion of the progress curve. b. Subtract the rate of the blank from all other wells. c. Normalize the data by expressing the velocity of the inhibitor wells as a percentage of the positive control's velocity. d. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Example Data for Digestive Enzyme Inhibition by Amino Acid Analogs

| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |

| PPC80 | Pancreatic α-amylase | Mixed | 162 |

| PPC84 | α-glucosidase | Competitive | 51 |

| PPC89 | Pancreatic α-amylase | Mixed | 519 |

| PPC101 | α-glucosidase | Competitive | 353 |

| Source: Data synthesized from in vitro assays assessing the inhibitory effects of synthetic amino acid derivatives.[15][32] |

Challenges and Future Outlook

Despite their immense potential, challenges in the field remain, including the cost and complexity of UAA synthesis, potential immunogenicity, and optimizing in vivo delivery.[] Future advancements will likely focus on developing more efficient and scalable synthetic routes, expanding the repertoire of bioorthogonal reactions, and engineering cellular machinery for more efficient incorporation of UAAs in vivo.[33][34] The continued integration of computational biology with synthetic chemistry promises to yield a new generation of amino acid analogs with unprecedented control over biological systems, paving the way for novel therapeutics, advanced biomaterials, and deeper insights into the fundamental mechanisms of life.

References

-

Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Lang, K., & Chin, J. W. (2013). Protein engineering with unnatural amino acids. Current Opinion in Chemical Biology. [Link]

-

Fan, Y., et al. (2020). Amino acid transporters: Emerging roles in drug delivery for tumor-targeting therapy. Acta Pharmaceutica Sinica B. [Link]

-

Magliery, T. J. (2005). Unnatural Protein Engineering: Producing Proteins with Unnatural Amino Acids. Medicinal Chemistry Reviews - Online. [Link]

-

Singh, S., & Kumar, V. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances. [Link]

-

Kuhn, S. M., & Neumann, H. (2016). The use of unnatural amino acids to study and engineer protein function. Current Opinion in Structural Biology. [Link]

-

Fan, Y., et al. (2020). Amino acid transporters: Emerging roles in drug delivery for tumor-targeting therapy. ResearchGate. [Link]

-

Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Modernization in Engineering Technology and Science. [Link]

-

Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

-

Lim, Y. H., & Kim, J. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews. [Link]

-

Fan, Y., et al. (2020). Amino acid transporters: Emerging roles in drug delivery for tumor-targeting therapy. PMC. [Link]

-

dos Santos, J. C. B., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. MDPI. [Link]

-

Al-Hilal, T. A., & La-Beck, N. M. (2022). Transporter-Mediated Drug Delivery. MDPI. [Link]

-

McKay, C. S., & Finn, M. G. (2018). The Future of Bioorthogonal Chemistry. PMC. [Link]

-

Clinical Trials. The Amino Company. [Link]

-

Hong, V., et al. (2021). Bioorthogonal Chemistry and Its Applications. ACS Publications. [Link]

-

Chen, C., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules. [Link]

-

Bioorthogonal chemistry. Wikipedia. [Link]

-

Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]

-

Li, X., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. [Link]

-

Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

-

Wang, Y., et al. (2020). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Chemistry. [Link]

-

Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

-

Enzyme inhibitor. Wikipedia. [Link]

-

Hyde, R., et al. (2013). Role of amino acid transporters in amino acid sensing. PMC. [Link]

-

Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ResearchGate. [Link]

-

HALVORSON, H. O., & SPIEGELMAN, S. (1952). THE INHIBITION OF ENZYME FORMATION BY AMINO ACID ANALOGUES. PMC. [Link]

-

Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

-

Study of Amino Acid Supplementation for Patients With an Excessive Loss of Muscular Body Mass After Obesity Surgery. ClinicalTrials.gov. [Link]

-

Cynober, L. (2022). Relevance and Safe Utilization of Amino Acids in Supplements for Human Nutrition: Lessons from Clinical and Preclinical Studies. MDPI. [Link]

-

Shomu's Biology. (2020). Enzyme Inhibition and It's Types. YouTube. [Link]

-

dos Santos, J. C. B., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. NIH. [Link]

-

Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

-

Enzyme Inhibition. Online Biology Notes. [Link]

-

What is an Inhibition Assay? Biobide Blog. [Link]

Sources

- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 3. biosynth.com [biosynth.com]

- 4. The use of unnatural amino acids to study and engineer protein function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein engineering with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]